7-Amino-6-methylchroman-4-one
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Overview
Description
7-Amino-6-methylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with an amino group at the 7th position and a methyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-6-methylchroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixture is stirred and heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-6-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The amino group at the 7th position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted chromanone derivatives.
Scientific Research Applications
7-Amino-6-methylchroman-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and cosmetic products.
Mechanism of Action
The mechanism of action of 7-Amino-6-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis, cell cycle arrest, and inhibition of viral replication .
Comparison with Similar Compounds
Chroman-4-one: Lacks the amino and methyl groups but shares the core chromanone structure.
6-Methylchroman-4-one: Similar structure but without the amino group.
7-Aminochroman-4-one: Similar structure but without the methyl group.
Uniqueness: 7-Amino-6-methylchroman-4-one is unique due to the presence of both the amino group at the 7th position and the methyl group at the 6th position. This unique substitution pattern contributes to its distinct biological activities and chemical reactivity compared to other chromanone derivatives .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-amino-6-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H11NO2/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5H,2-3,11H2,1H3 |
InChI Key |
MLGVBSDLYJWRDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)OCCC2=O |
Origin of Product |
United States |
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